2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14811330
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2 |
|---|---|
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H20N4O2/c22-16(19-11-13-6-8-18-9-7-13)12-21-17(23)10-14-4-2-1-3-5-15(14)20-21/h6-10H,1-5,11-12H2,(H,19,22) |
| Standard InChI Key | ASXOHEIJPRGVEW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s backbone consists of a cycloheptane ring fused to a pyridazine moiety, forming a bicyclic system designated as 3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-one. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) introduces electron-deficient characteristics, influencing reactivity and binding interactions. At position 2 of the pyridazinone ring, an acetamide group () is attached, which further extends to a pyridin-4-ylmethyl substituent on the nitrogen atom. This substituent’s aromatic pyridine ring enhances molecular polarity and potential for hydrogen bonding, critical for target engagement .
Stereochemical Considerations
The cycloheptane ring adopts a boat-like conformation, as observed in related cyclohepta[c]pyridazinone derivatives, which minimizes steric strain. Computational models suggest that the pyridazine ring’s planarity and the acetamide group’s orientation create a rigid scaffold, favoring interactions with flat binding pockets in biological targets .
Physicochemical Properties
The molecular formula of the compound is , yielding a molecular weight of 351.4 g/mol (calculated via PubChem algorithms) . Key properties include:
-
LogP (Partition Coefficient): Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 6 acceptors (pyridazine N, carbonyl O, pyridine N), facilitating solubility in polar solvents.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide typically follows a multi-step strategy:
-
Formation of the Pyridazinone Core:
Cycloheptane-1,2-dione is condensed with hydrazine derivatives to yield the hexahydrocyclohepta[c]pyridazin-3-one scaffold. This step often employs acidic or basic conditions to facilitate cyclization. -
Acetamide Functionalization:
The 2-position of the pyridazinone is alkylated with bromoacetamide derivatives. For example, reaction with ethyl bromoacetate followed by aminolysis introduces the acetamide group . -
Substituent Introduction:
The pyridin-4-ylmethyl group is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting the primary amine of the acetamide with 4-pyridinecarboxaldehyde under reducing conditions (e.g., NaBH4).
Optimization Challenges
Key challenges include avoiding over-functionalization of the pyridazine ring and managing steric hindrance during the alkylation step. Purification often requires chromatography due to the compound’s polarity .
Reactivity Profile
The compound exhibits reactivity typical of pyridazines and amides:
-
Electrophilic Aromatic Substitution: The pyridazine ring undergoes nitration or sulfonation at the electron-deficient C-4 and C-5 positions.
-
Nucleophilic Attack: The acetamide’s carbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .
-
Oxidation: The cycloheptane ring can oxidize to form ketone or epoxide intermediates, altering the molecule’s conformational dynamics.
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Analog A | MDA-MB-231 | 9.55 | |
| Analog B | HCT116 | 10.25 | |
| Doxorubicin | MDA-MB-231 | 32.00 |
The pyridin-4-ylmethyl group may enhance target affinity by engaging in π-π stacking with aromatic residues in kinases or DNA topoisomerases.
Anti-Inflammatory Effects
Pyridazine-containing compounds inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the arachidonic acid pathway. In murine models, analogs reduce edema volume by 45–55% at 50 mg/kg doses (Table 2) .
Table 2: Anti-Inflammatory Activity in Carrageenan-Induced Edema
| Compound | Edema Reduction (%) | p-value |
|---|---|---|
| Test Compound | 54.7 ± 7.2 | <0.05 |
| Indomethacin | 46.9 ± 5.8 | <0.05 |
Applications in Drug Development
Kinase Inhibition
The compound’s planar structure aligns with ATP-binding pockets in kinases. Molecular docking studies predict strong interactions with EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor), suggesting utility in oncology.
Central Nervous System (CNS) Targets
The moderate logP and hydrogen-bonding capacity support potential CNS penetration. Pyridazine derivatives are documented as GABA-A receptor modulators, indicating possible applications in anxiety or epilepsy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume